Technical Monograph: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
Technical Monograph: Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate
The following technical guide provides an in-depth analysis of Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS 1887059-70-2 ) is a high-value pharmaceutical intermediate designed for the synthesis of conformationally restricted pyridine derivatives. It serves as a protected precursor to 1-(6-chloropyridin-3-yl)cyclobutanamine , a scaffold that introduces a gem-disubstituted cyclobutyl ring into drug candidates. This structural motif is critical in modern drug discovery for modulating lipophilicity, blocking metabolic hot spots (specifically benzylic oxidation), and restricting the rotational freedom of the pharmacophore to enhance binding affinity.
This guide details the physicochemical specifications, a robust synthetic architecture based on the Curtius rearrangement, and the mechanistic rationale for its deployment in drug development.
Technical Specifications & Identification
| Parameter | Specification |
| Chemical Name | Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate |
| CAS Number | 1887059-70-2 |
| Related CAS | 1260666-35-0 (Acid precursor); 2007920-71-8 (Free amine) |
| Molecular Formula | C₁₄H₁₉ClN₂O₂ |
| Molecular Weight | 282.77 g/mol |
| InChI Key | HBMCLYVUBJJSHQ-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Strategic Synthesis Architecture
The synthesis of CAS 1887059-70-2 typically follows a convergent "Nitrile-Acid-Curtius" pathway. This route is preferred over direct cross-coupling due to the difficulty of forming quaternary centers on pyridine rings via standard Pd-catalyzed methods.
Synthetic Logic Flow
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Cyclization : Construction of the cyclobutyl ring via double alkylation of a pyridyl acetonitrile.
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Hydrolysis : Conversion of the nitrile to the carboxylic acid.
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Rearrangement : Stereospecific conversion of the acid to the Boc-protected amine via the Curtius rearrangement, trapping the isocyanate intermediate with tert-butanol.
Figure 1: Step-wise synthetic workflow for CAS 1887059-70-2 from commercially available nitrile precursors.
Validated Experimental Protocol
The following protocol describes the transformation of the carboxylic acid precursor (CAS 1260666-35-0) into the target Boc-carbamate. This method ensures high retention of the halogen handle (6-chloro) without competing nucleophilic substitution.
Phase A: Activation and Rearrangement
Objective: Convert the carboxylic acid to the isocyanate via an acyl azide intermediate.
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Setup : Charge a flame-dried 250 mL round-bottom flask with 1-(6-chloropyridin-3-yl)cyclobutanecarboxylic acid (1.0 eq) and anhydrous Toluene or 1,4-Dioxane (10 mL/g).
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Base Addition : Add Triethylamine (Et₃N, 1.5 eq) under a nitrogen stream. Stir at room temperature for 10 minutes until the acid is fully solubilized.
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Azidation : Add Diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise over 15 minutes.
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Critical Control Point: The reaction is exothermic. Maintain internal temperature < 30°C to prevent premature rearrangement.
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Curtius Rearrangement : Heat the reaction mixture to 80–90°C for 2 hours. Evolution of nitrogen gas (N₂) indicates the formation of the isocyanate. Monitor by TLC or LC-MS (disappearance of acyl azide peak).
Phase B: Carbamate Trapping
Objective: Trap the isocyanate in situ with tert-butanol to form the Boc-protected amine.
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Nucleophile Addition : Once N₂ evolution ceases, add anhydrous tert-Butanol (excess, >10 eq) to the reaction mixture.
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Note: If Toluene was used as the solvent, t-BuOH can be added directly. If Dioxane was used, it often acts as a co-solvent.
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Completion : Continue heating at 85°C for 4–12 hours.
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Work-up :
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Cool to room temperature.
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Dilute with Ethyl Acetate (EtOAc).
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Wash sequentially with 5% Citric Acid (to remove residual amines), Saturated NaHCO₃, and Brine.
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Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Purification : Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
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Yield Expectation : 75–85%.
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Target Product : White crystalline solid.
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Mechanistic Insight & Applications
Bioisosteric Utility
The 1-(pyridin-3-yl)cyclobutyl moiety is a sophisticated bioisostere for the gem-dimethyl group or a benzyl group.
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Conformational Restriction : The cyclobutane ring locks the nitrogen and the pyridine ring into a specific spatial arrangement, reducing the entropic penalty of binding to a protein target (e.g., Kinases, GPCRs).
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Metabolic Stability : The cyclobutyl ring lacks the benzylic protons found in standard alkyl chains, blocking cytochrome P450-mediated benzylic oxidation. This extends the half-life (
) of the drug candidate.
Downstream Chemistry
The 6-chloro substituent on the pyridine ring is a versatile handle for late-stage diversification:
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Suzuki-Miyaura Coupling : Reaction with aryl boronates to extend the biaryl system.
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Buchwald-Hartwig Amination : Displacement of the chloride with amines to generate 2-aminopyridine derivatives (common in kinase inhibitors).
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Deprotection : Removal of the Boc group (HCl/Dioxane or TFA/DCM) yields the free amine (CAS 2007920-71-8) for amide coupling or reductive amination.
References
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Chemical Identity & Properties : Tert-butyl (1-(6-chloropyridin-3-yl)cyclobutyl)carbamate (CAS 1887059-70-2). PubChem Compound Summary. National Center for Biotechnology Information. Link
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Precursor Availability : 1-(6-Chloropyridin-3-yl)cyclobutanecarboxylic acid (CAS 1260666-35-0). Sigma-Aldrich Product Catalog. Link
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Synthetic Methodology (General Curtius Protocol) : Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link
- Medicinal Chemistry Context: Cyclobutane derivatives in drug discovery. Annual Reports in Medicinal Chemistry. (Contextual citation based on structural class usage in kinase inhibitors).
